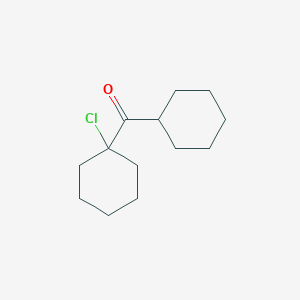

(1-Chlorocyclohexyl) cyclohexyl ketone

Descripción

Historical Context of α-Halogenated Ketones in Organic Synthesis

The study of α-halogenated ketones dates back to the early 20th century with the work of chemist Arthur Lapworth, who investigated the halogenation of acetone (B3395972). libretexts.org His experiments revealed that the rate of chlorination, bromination, and iodination of acetone were identical and dependent on the concentrations of the ketone and the acid catalyst, but independent of the halogen concentration. libretexts.org This led to the proposal of an enol or enolate intermediate as the reactive species in these reactions, a foundational concept in understanding the reactivity of ketones. libretexts.orgwikipedia.org

The development of methods for synthesizing α-halo ketones has been a continuous area of research. nih.gov Direct halogenation of ketones with elemental halogens is a common method, though it can sometimes lead to polysubstitution, especially under basic conditions. wikipedia.orgnih.gov To achieve more selective monohalogenation, various reagents have been developed, including N-bromosuccinimide and 1,3-dibromo-5,5-dimethylhydantoin. wikipedia.org

The significance of α-halo ketones in organic synthesis stems from their bifunctional nature, possessing two electrophilic sites: the α-carbon and the carbonyl carbon. wikipedia.org This dual reactivity allows them to participate in a wide array of chemical transformations, serving as precursors to a diverse range of organic molecules, including heterocycles like thiazoles and pyrroles. wikipedia.org One of the most notable reactions of α-halo ketones is the Favorskii rearrangement, where treatment with a base leads to a rearranged carboxylic acid ester. libretexts.org

Overview of the Chemical Significance of (1-Chlorocyclohexyl)cyclohexyl Ketone

(1-Chlorocyclohexyl)cyclohexyl ketone, as a specific example of an α-chloro ketone, holds significance as a synthetic intermediate. Its structure, featuring two cyclohexyl rings, one of which is substituted with a chlorine atom at the α-position to the ketone, makes it a precursor for more complex molecules.

The synthesis of related compounds, such as cyclohexyl phenyl ketone, highlights the utility of intermediates containing the cyclohexanecarbonyl chloride moiety, which is structurally similar to the chlorinated portion of (1-chlorocyclohexyl)cyclohexyl ketone. google.com Cyclohexyl phenyl ketones are used as intermediates for photoinitiators in polymerization and cross-linking reactions. google.com

The reactivity of the α-chloro group in (1-chlorocyclohexyl)cyclohexyl ketone is expected to be high in SN2 displacement reactions, a characteristic feature of α-halo ketones. libretexts.org This reactivity allows for the introduction of various nucleophiles at the α-position, enabling the construction of more elaborate molecular architectures. The presence of the chlorine atom also makes the α-hydrogen acidic, opening up possibilities for base-mediated reactions like the Favorskii rearrangement, which would lead to a cyclopentanecarboxylic acid derivative with a cyclohexyl substituent. wikipedia.orglibretexts.org

The preparation of analogs such as 1-chlorocyclohexyl 4-dimethylaminophenyl ketone has been documented, showcasing synthetic routes involving the reaction of an imido chloride with an organolithium reagent. acs.orgacs.org Such methodologies could potentially be adapted for the synthesis of (1-chlorocyclohexyl)cyclohexyl ketone itself or its derivatives.

Structure

3D Structure

Propiedades

IUPAC Name |

(1-chlorocyclohexyl)-cyclohexylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21ClO/c14-13(9-5-2-6-10-13)12(15)11-7-3-1-4-8-11/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQRWKLGCUYTBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2(CCCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232670 | |

| Record name | (1-Chlorocyclohexyl) cyclohexyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83803-75-2 | |

| Record name | (1-Chlorocyclohexyl)cyclohexylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83803-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Chlorocyclohexyl) cyclohexyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083803752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Chlorocyclohexyl) cyclohexyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-chlorocyclohexyl) cyclohexyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1-CHLOROCYCLOHEXYL) CYCLOHEXYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P4NN97Q7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Total Synthesis Approaches for 1 Chlorocyclohexyl Cyclohexyl Ketone

Direct Chlorination Strategies

Direct chlorination strategies represent the most straightforward conceptual approach to synthesizing (1-Chlorocyclohexyl) cyclohexyl ketone, starting from its non-halogenated ketone precursor. These methods hinge on the reactivity of the α-carbon adjacent to the carbonyl group.

Chlorination of Dicyclohexyl Ketone Precursors

The synthesis logically begins with the preparation of the parent ketone, dicyclohexyl ketone. A common industrial method involves the catalytic ketonization of hexahydrobenzoic acid (cyclohexanecarboxylic acid). This process can be achieved by heating the acid in the presence of a manganese oxide-based catalyst, yielding dicyclohexyl ketone with high efficiency. google.com

Once dicyclohexyl ketone is obtained, it can undergo direct α-chlorination. Classical methods for the α-chlorination of ketones often employ reagents like elemental chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂). pitt.edu These reactions typically proceed via an enol or enolate intermediate, with the α-position being susceptible to electrophilic attack by the chlorinating agent. However, these methods can sometimes lead to side products, including polychlorinated species and products of competing reactions, necessitating careful control of reaction conditions. arkat-usa.org

Selective α-Chlorination in Ketone Systems

To overcome the challenges of non-selective chlorination, several milder and more selective methods have been developed. These are broadly applicable to ketone systems and could be effectively employed for the synthesis of this compound.

One efficient method involves using acetyl chloride as the chlorinating agent in the presence of a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN). arkat-usa.org This system is noted for its mild conditions and high chemo- and regioselectivity, minimizing the formation of unwanted polychlorinated byproducts. arkat-usa.org For unsymmetrical ketones, this method tends to favor chlorination at the more electron-rich α-carbon. arkat-usa.org

Another powerful strategy for controlled monochlorination involves the initial formation of a kinetic lithium enolate using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. This enolate is then quenched with an electrophilic chlorine source. pitt.edu A particularly effective chlorine source in this context is p-toluenesulfonyl chloride (TsCl), which acts as a source of "Cl+". This approach ensures that chlorination occurs specifically at the less substituted α-position if one were present, and it effectively prevents dichlorination. pitt.edu

Photochemical methods also offer a modern alternative. The direct chlorination of C(sp³)–H bonds can be catalyzed by photoexcited aryl ketones, such as acetophenone (B1666503) or benzophenone, using N-chlorosuccinimide (NCS) as the chlorine atom donor. nih.govdocumentsdelivered.com This light-dependent reaction proceeds through a free-radical mechanism but offers better control compared to traditional radical chain reactions. nih.gov

Table 1: Comparison of Selective α-Chlorination Methods

| Method | Reagents | Key Features | Typical Conditions |

| CAN Catalysis | Acetyl Chloride, Ceric Ammonium Nitrate (CAN) | Mild, efficient, and highly chemoselective. arkat-usa.org | Acetonitrile (solvent), room temperature. arkat-usa.org |

| Kinetic Enolate | 1. Lithium Diisopropylamide (LDA) 2. p-Toluenesulfonyl Chloride (TsCl) | Excellent for controlled monochlorination; avoids polyhalogenation. pitt.edu | THF (solvent), -78 °C to room temperature. pitt.edu |

| Photocatalysis | N-Chlorosuccinimide (NCS), Acetophenone (catalyst) | Light-dependent; good for unactivated C-H groups. nih.gov | Anhydrous acetonitrile, irradiation with a compact fluorescent lamp. nih.gov |

Approaches via Organometallic Reagents

Organometallic reagents provide a versatile alternative for constructing the target molecule, often allowing for the coupling of two distinct cyclohexyl fragments.

Grignard-Type Additions for Chlorinated Cyclohexyl Moieties

Grignard reagents are powerful carbon nucleophiles widely used in the formation of carbon-carbon bonds. A plausible synthetic route to this compound involves the reaction of a cyclohexyl Grignard reagent, such as cyclohexylmagnesium bromide, with an electrophilic, chlorinated carbonyl compound. libretexts.org Cyclohexylmagnesium bromide is readily prepared from cyclohexyl bromide and magnesium metal in dry ether. libretexts.orgshaalaa.com

The required electrophile would be 1-chlorocyclohexanecarbonyl chloride. This acyl chloride can be synthesized from its corresponding carboxylic acid, 1-chlorocyclohexanecarboxylic acid, using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride. google.com The subsequent reaction between the Grignard reagent and the acyl chloride would yield the desired α-chloro ketone. Careful control of stoichiometry and temperature is often necessary in such reactions to prevent a second addition of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol. masterorganicchemistry.comyoutube.com

Reactions Involving Lithiated Intermediates

Organolithium reagents, being generally more reactive than their Grignard counterparts, offer another pathway. The strategy is analogous to the Grignard approach, where cyclohexyllithium would act as the nucleophile attacking 1-chlorocyclohexanecarbonyl chloride. Organolithium reagents can be prepared by various methods, including the reaction of an organic halide with lithium metal or through metal-hydrogen exchange. mt.com

Alternatively, and perhaps more subtly, lithiated intermediates can be used as in the selective chlorination strategy mentioned previously (Section 2.1.2). The formation of a lithium enolate from dicyclohexyl ketone using LDA, followed by reaction with an electrophilic chlorine source, is a prime example of a reaction involving a lithiated intermediate to achieve the target structure. pitt.edu

Another relevant approach involves the reaction of a lithiated species with a chlorinated imido chloride. For instance, the synthesis of a structurally similar compound, (1-chlorocyclohexyl) 4-dimethylaminophenyl ketone, was achieved by reacting N-phenyl-1-chlorocyclohexylimido chloride with p-dimethylaminophenyllithium. acs.org This suggests a potential route where cyclohexyllithium could react with an appropriate N-substituted 1-chlorocyclohexylimido chloride.

Table 2: Overview of Organometallic Strategies

| Reagent Type | Nucleophile | Electrophile | Key Considerations |

| Grignard | Cyclohexylmagnesium Bromide | 1-Chlorocyclohexanecarbonyl Chloride | Potential for double addition to form a tertiary alcohol. masterorganicchemistry.com |

| Organolithium | Cyclohexyllithium | 1-Chlorocyclohexanecarbonyl Chloride | High reactivity requires careful temperature control. researchgate.net |

| Lithium Enolate | Lithium enolate of Dicyclohexyl Ketone | Electrophilic Chlorine Source (e.g., TsCl) | Forms the C-Cl bond on a pre-formed ketone skeleton. pitt.edu |

Electrochemical Synthetic Pathways

Electrochemical synthesis is an emerging field in organic chemistry that offers potentially greener and more efficient routes to complex molecules. While a specific electrochemical protocol for this compound is not prominently documented, general principles suggest its feasibility.

Electrochemical methods have been developed for the synthesis of ketones from organic halides and carbon monoxide, where catalytic nickel species are generated from a sacrificial anode. rsc.org It is conceivable that a similar approach could be adapted using chlorinated precursors.

More directly relevant is the electrochemical generation of halogenating agents or radical intermediates. The electrochemistry of α-haloketones has been studied, and methods for the electrochemical synthesis of α-bromo alkyl aryl ketones have been reported. mdpi.comnih.gov Such a process might involve the anodic oxidation of a chloride source to generate a reactive chlorine species (e.g., Cl• or Cl+) in the presence of dicyclohexyl ketone or its enol form. These electrochemically generated species would then react to form the α-chloro ketone at the electrode surface or in the bulk solution. Another possibility includes the electrochemical generation of β-haloalkoxysulfonium ions, which are precursors to other halogenated compounds like halohydrins and epoxides, highlighting the potential of electrochemistry in C-X bond formation. beilstein-journals.org

Anodic Acylation of Cyclohexene (B86901) Derivatives

The synthesis of ketones through anodic acylation represents a modern and efficient approach. In the context of producing this compound, this method would theoretically involve the electrochemical reaction of a cyclohexene derivative with an acylating agent. Anodic oxidation can facilitate the formation of a carbocationic intermediate from cyclohexene, which is then attacked by an acyl donor.

While direct anodic acylation of cyclohexene to form the target ketone is not extensively documented, related electrochemical transformations provide a basis for this proposed pathway. For instance, the anodic cyclization of a furan (B31954) ring onto a silyl (B83357) enol ether has been demonstrated, showcasing the power of electrochemistry to forge complex carbon-carbon bonds. researchgate.net Such reactions can proceed in high yield and can even be initiated with a simple power source like a 6V battery. researchgate.net The mechanism often involves the generation of radical intermediates through anodic oxidation, which can then engage in various coupling reactions. researchgate.net

A plausible route for the synthesis of this compound could involve the anodic oxidation of cyclohexene in the presence of cyclohexanecarbonyl chloride. The subsequent introduction of a chlorine atom at the alpha position could potentially be achieved through in-situ generation of a chlorinating agent or a subsequent electrochemical chlorination step.

Investigation of Electrochemical Cell Parameters

The efficiency and selectivity of electrochemical syntheses are highly dependent on the cell parameters. For the proposed anodic acylation of cyclohexene, several key parameters would need to be optimized.

Table 1: Key Electrochemical Cell Parameters for Anodic Synthesis

| Parameter | Description | Potential Impact on Synthesis |

| Electrode Material | The material of the anode and cathode. | Influences the overpotential required for the reaction and can affect the stability of intermediates. Inexpensive materials like reticulated vitreous carbon for the anode and nickel or stainless steel for the cathode have been used in similar C-H oxidation reactions. nih.gov |

| Supporting Electrolyte | An inert salt added to the solution to increase conductivity. | Can influence the reaction pathway and product distribution. The choice of electrolyte can also affect the stability of the electrochemical window. |

| Solvent | The medium in which the reaction is carried out. | Affects the solubility of reactants and the stability of reactive intermediates. Acetonitrile is a common solvent for electrochemical reactions due to its wide potential window. |

| Current Density/Potential | The amount of current per unit area of the electrode or the applied potential. | Directly controls the rate of the electrochemical reaction. Constant current (galvanostatic) or constant potential (potentiostatic) conditions can be employed. |

| Temperature | The temperature at which the cell is operated. | Can influence reaction kinetics and selectivity. Many electrochemical reactions are carried out at room temperature. nih.gov |

Cyclic voltammetry is a crucial technique used to study the oxidation and reduction potentials of the reactants and to gain insight into the reaction mechanism. researchgate.net By analyzing the voltammograms, researchers can determine the optimal potential at which to carry out the electrolysis to maximize the yield of the desired product while minimizing side reactions.

Multi-step Convergent and Divergent Synthesis Strategies

Complex molecules like this compound can be efficiently assembled using multi-step synthesis strategies. These can be broadly categorized as convergent or divergent.

A divergent synthesis , on the other hand, starts from a common intermediate that is progressively modified to create a library of related compounds. nih.gov While perhaps less direct for the synthesis of a single target, a divergent approach starting from a functionalized cyclohexanone (B45756) could be employed to generate various derivatives, including the target chloro-ketone.

The synthesis of ketones from carboxylic acids and organohalides has seen significant advancements, offering alternatives to traditional methods like the Weinreb ketone synthesis. nih.gov Photoredox and nickel catalysis have enabled the coupling of aromatic carboxylic acids with organic bromides to form ketones, a strategy that could potentially be adapted for the synthesis of this compound. nih.gov

Stereoselective Synthesis of (1-Chlorocyclohexyl)cyclohexyl Ketone

The presence of a stereocenter at the chlorinated carbon atom of this compound introduces the possibility of stereoisomers. The stereoselective synthesis of this compound would therefore require precise control over the introduction of the chlorine atom.

Several methods for the enantioselective α-chlorination of ketones have been developed. Organocatalysis has emerged as a powerful tool in this regard. Chiral primary amines have been shown to catalyze the decarboxylative chlorination of β-ketocarboxylic acids to produce α-chloroketones with high enantioselectivity. nih.gov This method proceeds through the formation of a chiral enolate intermediate which is then attacked by an electrophilic chlorine source like N-chlorosuccinimide (NCS). nih.gov

Another approach involves the use of chiral phase-transfer catalysts. Cinchona alkaloid derivatives have been successfully employed as catalysts for the α-chlorination of β-keto esters, achieving high yields and excellent enantiomeric excesses. acs.org These catalysts facilitate the reaction between the substrate and the chlorine source in a biphasic system.

The stereochemical outcome of chlorination can also be influenced by the substrate itself. The stereoselective chlorination of β-substituted cyclic alcohols using triphenylphosphine (B44618) and N-chlorosuccinimide has been shown to be dependent on the ring size and the nature of the substituent, leading to either inversion or retention of configuration. rsc.org While this applies to alcohols, it highlights the subtle factors that can control the stereochemistry of chlorination reactions.

Mechanistic Studies of Transformations Involving 1 Chlorocyclohexyl Cyclohexyl Ketone

Nucleophilic Substitution Mechanisms at the α-Chloro Center

The carbon atom alpha to the carbonyl group in (1-Chlorocyclohexyl)cyclohexyl ketone is a tertiary center, which presents a unique scenario for nucleophilic substitution reactions. The presence of the electron-withdrawing carbonyl group significantly influences the reactivity of the C-Cl bond.

S_N1 and S_N2 Pathways

Nucleophilic substitution at a tertiary carbon typically proceeds through an S_N1 mechanism, involving the formation of a carbocation intermediate. However, in the case of α-halo ketones, the S_N1 pathway is generally disfavored. The adjacent carbonyl group destabilizes the potential carbocation through its inductive electron-withdrawing effect, making its formation energetically unfavorable.

Conversely, the S_N2 mechanism, which involves a backside attack by the nucleophile in a single concerted step, is also sterically hindered at a tertiary carbon. Despite this hindrance, studies on analogous tertiary α-chloro ketones have shown that S_N2 reactions can occur. The electron-withdrawing nature of the carbonyl group polarizes the C-Cl bond, making the α-carbon more electrophilic and susceptible to nucleophilic attack. Furthermore, the transition state of the S_N2 reaction can be stabilized by delocalization of the developing negative charge onto the carbonyl oxygen.

For (1-Chlorocyclohexyl)cyclohexyl ketone, the competition between S_N1 and S_N2 pathways is heavily skewed towards the S_N2 mechanism under typical nucleophilic substitution conditions. The reaction would be expected to proceed with inversion of configuration at the α-carbon, a hallmark of the S_N2 pathway.

| Factor | Influence on (1-Chlorocyclohexyl)cyclohexyl ketone | Favored Pathway |

| Substrate Structure | Tertiary α-carbon | S_N1 (typically), but sterically hindered |

| Electronic Effect | Electron-withdrawing carbonyl group destabilizes adjacent carbocation | Disfavors S_N1 |

| Electronic Effect | Carbonyl group enhances electrophilicity of the α-carbon | Favors S_N2 |

| Transition State | Potential for delocalization of charge in the S_N2 transition state | Favors S_N2 |

Table 1: Factors Influencing Nucleophilic Substitution Pathway

Intramolecular Cyclization Reactions

The structure of (1-Chlorocyclohexyl)cyclohexyl ketone, with its two cyclohexyl rings, does not readily lend itself to simple intramolecular cyclization reactions under standard nucleophilic substitution conditions. The geometric constraints of the molecule make it difficult for a nucleophilic center within one of the cyclohexyl rings to attack the α-chloro center of the other in an intramolecular fashion. Such reactions would require significant conformational reorganization to bring the reacting centers into proximity, which is energetically unfavorable. Therefore, intermolecular reactions are the predominant pathways observed for this compound.

Base-Catalyzed Rearrangements

In the presence of a base, (1-Chlorocyclohexyl)cyclohexyl ketone, which lacks α-hydrogens on the carbon adjacent to the carbonyl group (the α'-position), undergoes a characteristic rearrangement.

The Quasi-Favorskii Rearrangement in Related α-Halogenated Ketonessci-hub.stguidechem.comnih.gov

The Favorskii rearrangement is a well-known reaction of α-halo ketones that possess an enolizable proton, proceeding through a cyclopropanone (B1606653) intermediate. However, for α-halo ketones that lack an enolizable α'-hydrogen, such as (1-Chlorocyclohexyl)cyclohexyl ketone, a different pathway known as the quasi-Favorskii rearrangement or semi-benzilic acid rearrangement occurs. sci-hub.stguidechem.comnih.gov This mechanism does not involve a cyclopropanone intermediate.

The generally accepted mechanism for the quasi-Favorskii rearrangement involves the following steps:

Nucleophilic attack of the base (e.g., hydroxide (B78521) or alkoxide) on the carbonyl carbon to form a tetrahedral intermediate.

A concerted 1,2-migration of one of the cyclohexyl groups with its bonding electrons to the adjacent carbon, displacing the chloride ion.

This rearrangement leads to the formation of a new carboxylic acid derivative, typically with a contracted ring system if the migrating group is part of a cyclic ketone. In the case of (1-Chlorocyclohexyl)cyclohexyl ketone, the migration of a cyclohexyl group results in the formation of a dicyclohexylcarboxylic acid derivative.

Ion-Pair Mechanisms in Rearrangement Processessci-hub.stnih.gov

Detailed mechanistic studies on closely related α-chloro ketones, such as 1-chlorocyclohexyl phenyl ketone, have suggested the involvement of an ion-pair mechanism in the quasi-Favorskii rearrangement. sci-hub.stnih.gov In this proposed mechanism, the reaction is initiated by the attack of the base on the carbonyl group, forming a tetrahedral intermediate. Instead of a fully concerted migration and chloride departure, an intimate ion pair may be formed between the resulting oxyanion and the counter-ion of the base. This ion pair can influence the rate and stereochemistry of the subsequent rearrangement. The proximity of the counter-ion can facilitate the departure of the chloride and the migration of the alkyl group.

| Step | Description | Key Intermediates |

| 1 | Nucleophilic attack of base on the carbonyl carbon. | Tetrahedral intermediate |

| 2 | Formation of an intimate ion pair. | Oxyanion-counter-ion pair |

| 3 | Concerted 1,2-cyclohexyl migration and chloride expulsion. | Transition state involving migrating group and leaving group |

| 4 | Formation of the rearranged product. | Dicyclohexylcarboxylic acid derivative |

Table 2: Proposed Steps in the Ion-Pair Mediated Quasi-Favorskii Rearrangement

Stereochemical Consequences of Rearrangement Pathwayssci-hub.st

A key feature of the quasi-Favorskii rearrangement is its stereochemical outcome. The 1,2-migration of the alkyl group is generally understood to proceed with inversion of configuration at the carbon atom to which the migrating group moves. This is a consequence of the backside attack nature of the migrating group on the carbon bearing the leaving group (the chloride).

In the context of (1-Chlorocyclohexyl)cyclohexyl ketone, if the α-carbon were a stereocenter, the migration of the cyclohexyl group would lead to a product with the opposite stereochemistry at that center. This stereospecificity is a strong indicator of a concerted process where the bond-making and bond-breaking events are synchronized. The requirement for a specific anti-periplanar arrangement between the migrating group and the leaving group in the transition state dictates this stereochemical outcome.

Electrophilic Reactions of the Carbonyl Moiety

The carbonyl group (C=O) is a cornerstone of organic chemistry, characterized by a polarized double bond that renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. In the case of (1-Chlorocyclohexyl)cyclohexyl ketone, this inherent electrophilicity is a key determinant of its reactivity.

Nucleophilic addition is the quintessential reaction of aldehydes and ketones. libretexts.orgmasterorganicchemistry.com The process involves the attack of a nucleophile on the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. libretexts.orgyoutube.com This intermediate is an alkoxide that is subsequently protonated to yield an alcohol. libretexts.org The general mechanism for nucleophilic addition to a ketone is depicted below:

Step 1: Nucleophilic attack on the carbonyl carbon.

Step 2: Protonation of the alkoxide intermediate.

The reactivity of the carbonyl group in (1-Chlorocyclohexyl)cyclohexyl ketone is influenced by several factors. The presence of the electron-withdrawing chlorine atom at the α-position is expected to enhance the electrophilicity of the carbonyl carbon through an inductive effect. nih.gov This makes the ketone more susceptible to nucleophilic attack compared to its non-halogenated counterpart, dicyclohexyl ketone.

While specific studies on the nucleophilic addition reactions of (1-Chlorocyclohexyl)cyclohexyl ketone are not extensively documented, a notable and well-studied transformation that is initiated by nucleophilic attack is the Favorskii rearrangement.

The Favorskii Rearrangement: A Prime Example

The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, leading to the formation of carboxylic acid derivatives. youtube.comwikipedia.org For cyclic α-halo ketones like (1-Chlorocyclohexyl)cyclohexyl ketone, this rearrangement results in a ring contraction. wikipedia.org A specific application of this can be seen in a patented process where (1-Chlorocyclohexyl)cyclohexyl ketone reacts with sodium β-diethylaminoethylate to produce β-diethylaminoethyl bicyclohexyl-1-carboxylate. kvmwai.edu.in

The generally accepted mechanism for the Favorskii rearrangement of cyclic α-halo ketones involves the following key steps: wikipedia.org

Enolate Formation: A base abstracts an acidic α'-proton (a proton on the carbon on the other side of the carbonyl from the halogen) to form an enolate.

Cyclopropanone Formation: The enolate undergoes an intramolecular nucleophilic attack, displacing the chloride ion to form a bicyclic cyclopropanone intermediate.

Nucleophilic Attack on the Cyclopropanone: A nucleophile (in this case, the alkoxide) attacks one of the carbonyl carbons of the strained cyclopropanone ring.

Ring Opening: The cyclopropanone ring opens to form a more stable carbanion.

Protonation: The carbanion is protonated to give the final rearranged product, which is an ester in this instance.

The steric hindrance from the cyclohexyl groups likely plays a significant role in the rate and stereochemical outcome of this rearrangement.

Radical Chemistry of α-Chlorinated Ketones

The presence of a carbon-halogen bond in α-chlorinated ketones introduces the possibility of radical-mediated reactions. These reactions are typically initiated by light (photochemistry) or radical initiators and proceed through a chain mechanism involving radical intermediates.

Photochemical reactions of ketones often involve the excitation of a non-bonding electron from the oxygen to an antibonding π* orbital (n→π* transition), leading to the formation of a reactive excited state. scribd.com For α-chloro ketones, this can lead to the homolytic cleavage of the carbon-chlorine bond, generating a ketyl radical and a chlorine radical.

A common photochemical reaction for ketones is the Norrish Type I cleavage, which involves the cleavage of the α-carbon-carbonyl bond to form an acyl radical and an alkyl radical. scribd.com For (1-Chlorocyclohexyl)cyclohexyl ketone, this could lead to the formation of a cyclohexanoyl radical and a 1-chlorocyclohexyl radical. These radicals can then undergo various secondary reactions such as decarbonylation, recombination, or disproportionation.

Another potential photochemical pathway is the Norrish Type II reaction, which involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, followed by cleavage of the α,β-carbon-carbon bond. libretexts.org However, the rigid ring structure of the cyclohexyl groups in (1-Chlorocyclohexyl)cyclohexyl ketone may make this pathway less favorable.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

A quantitative understanding of chemical reactions is achieved through the study of their kinetics (reaction rates) and thermodynamics (energy changes). For the transformations of (1-Chlorocyclohexyl)cyclohexyl ketone, such analyses would provide valuable information about the reaction mechanisms and product distributions.

Reaction Kinetics:

The rate of a chemical reaction is influenced by factors such as the concentration of reactants, temperature, and the presence of a catalyst. For the Favorskii rearrangement of (1-Chlorocyclohexyl)cyclohexyl ketone, kinetic studies would help to elucidate the rate-determining step of the reaction. It is generally accepted that for many α-halo ketones, the formation of the enolate is the slow, rate-determining step in acid-catalyzed halogenation, and this principle can be extended to the base-catalyzed Favorskii rearrangement. libretexts.org

The rate of the Favorskii rearrangement is also known to be affected by the nature of the halogen, with the reactivity generally following the order I > Br > Cl. Furthermore, alkyl or aryl substitution on the carbon bearing the halogen can increase the rate of the rearrangement. nrochemistry.com In the case of (1-Chlorocyclohexyl)cyclohexyl ketone, the two bulky cyclohexyl groups would be expected to have a significant impact on the reaction kinetics, potentially slowing down the rate of rearrangement due to steric hindrance.

Thermodynamic Analyses:

A comprehensive thermodynamic analysis of the transformations of (1-Chlorocyclohexyl)cyclohexyl ketone would involve determining the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes for each step of the reaction. This would allow for the construction of a detailed reaction energy profile, providing a deeper understanding of the stability of intermediates and the energy barriers of transition states.

Unfortunately, specific experimental kinetic and thermodynamic data for the reactions of (1-Chlorocyclohexyl)cyclohexyl ketone are not extensively reported in the scientific literature. Such data would be invaluable for a complete mechanistic understanding of this compound's reactivity and would likely be obtained through techniques such as spectroscopy, chromatography, and calorimetry.

Structural Elucidation and Conformational Analysis of 1 Chlorocyclohexyl Cyclohexyl Ketone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment, connectivity, and spatial arrangement of atoms. For (1-Chlorocyclohexyl)cyclohexyl ketone, a comprehensive suite of NMR experiments is required to unambiguously assign its stereochemistry.

Two-dimensional (2D) NMR experiments are instrumental in deciphering the complex proton (¹H) and carbon-¹³ (¹³C) spectra of (1-Chlorocyclohexyl)cyclohexyl ketone.

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu By identifying which protons are scalar-coupled, typically through two or three bonds, the connectivity within each cyclohexyl ring can be mapped out. Cross-peaks in the COSY spectrum would confirm the adjacency of protons on the cyclohexane (B81311) rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). youtube.comcolumbia.edu This is a highly sensitive technique that allows for the unambiguous assignment of carbon signals based on their attached protons. columbia.edu For (1-Chlorocyclohexyl)cyclohexyl ketone, this would differentiate the various CH and CH₂ groups within the two cyclohexyl rings.

| 2D NMR Experiment | Purpose | Information Gained for (1-Chlorocyclohexyl)cyclohexyl Ketone |

| COSY | Identifies ¹H-¹H spin-spin coupling networks. sdsu.edu | Establishes proton connectivity within each of the two cyclohexyl rings. |

| HSQC | Correlates protons to their directly attached carbons. youtube.comcolumbia.edu | Assigns specific ¹³C signals to their corresponding protons on the cyclohexyl rings. |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. epfl.chlibretexts.org | Confirms the connectivity between the cyclohexyl rings and the ketone functional group, and identifies the quaternary carbons. |

While correlation experiments establish the bonding framework, Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. This is invaluable for determining the three-dimensional arrangement and preferred conformation of the molecule. For (1-Chlorocyclohexyl)cyclohexyl ketone, NOESY data would reveal the relative orientation of the two cyclohexyl rings with respect to each other and the orientation of the chlorine atom. For instance, observing NOE cross-peaks between protons on one ring and protons on the other would indicate a folded or compact conformation where these protons are spatially close.

Vibrational Spectroscopy for Functional Group and Hybridization State Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a rapid and effective method for identifying functional groups and probing the hybridization states of atoms within a molecule. ksu.edu.sa

Infrared (IR) Spectroscopy: The IR spectrum of (1-Chlorocyclohexyl)cyclohexyl ketone is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically appearing in the range of 1700-1725 cm⁻¹. msu.eduspectroscopyonline.com The exact position of this band can be influenced by the electronegativity of the adjacent chlorine atom. Additionally, the spectrum would show characteristic C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexyl rings just below 3000 cm⁻¹. The C-Cl stretching vibration would be expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds. ksu.edu.saresearchgate.net It would also show the characteristic C-H and C-C bond vibrations of the cyclohexyl rings. While the C=O stretch is observable in Raman, it is generally less intense than in the IR spectrum. researchgate.net The combination of both IR and Raman data provides a more complete vibrational profile of the molecule. researchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| C=O Stretch | 1700-1725 | IR (strong), Raman (weak) |

| sp³ C-H Stretch | < 3000 | IR, Raman |

| C-Cl Stretch | 600-800 | IR |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its molecular ion and fragmentation patterns.

For (1-Chlorocyclohexyl)cyclohexyl ketone, the mass spectrum would show the molecular ion peak (M⁺), which would have a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

The fragmentation of cyclic ketones can be complex. miamioh.eduwhitman.edu Common fragmentation pathways for ketones include α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. youtube.comyoutube.com In this case, cleavage could occur on either side of the carbonyl, leading to the loss of a chlorocyclohexyl radical or a cyclohexyl radical. Another potential fragmentation pathway is the McLafferty rearrangement, although this is more common in ketones with longer, unbranched alkyl chains. youtube.comyoutube.com

X-ray Diffraction for Solid-State Molecular Architecture

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. If a suitable single crystal of (1-Chlorocyclohexyl)cyclohexyl ketone can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This would unambiguously establish the stereochemistry at the chloro-substituted carbon and the conformational preferences of the two cyclohexyl rings in the crystalline form. While no specific X-ray diffraction data for this compound is publicly available, the technique remains the gold standard for solid-state structural elucidation. nih.gov

Chiroptical Methods for Optical Purity Determination in Chiral Analogues

(1-Chlorocyclohexyl)cyclohexyl ketone itself is not chiral. However, if chiral analogues were to be synthesized, for example, by introducing substituents on the cyclohexyl rings, chiroptical methods would be essential for determining their optical purity. These techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), measure the differential interaction of the chiral molecule with left- and right-circularly polarized light. The magnitude of the signal is proportional to the enantiomeric excess, providing a quantitative measure of the sample's optical purity.

Computational and Theoretical Chemistry of 1 Chlorocyclohexyl Cyclohexyl Ketone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (1-Chlorocyclohexyl)cyclohexyl ketone, DFT calculations would provide fundamental insights into its stability and chemical behavior.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Contributions)

A key aspect of DFT is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For (1-Chlorocyclohexyl)cyclohexyl ketone, this analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The contributions of individual atoms and functional groups to the HOMO and LUMO would reveal their roles in potential chemical reactions.

Table 1: Hypothetical Molecular Orbital Analysis Data for (1-Chlorocyclohexyl)cyclohexyl Ketone

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | - | Indicates the electron-donating ability. |

| LUMO Energy | - | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | - | Reflects chemical reactivity and stability. |

| Key Atomic Contributions to HOMO | - | Identifies primary sites for electrophilic attack. |

| Key Atomic Contributions to LUMO | - | Identifies primary sites for nucleophilic attack. |

Note: This table is for illustrative purposes only, as specific data for this compound is not available.

Charge Distribution and Electrostatic Potential Maps

DFT calculations can also be used to determine the distribution of electron density within the molecule. This information is often visualized using an electrostatic potential (ESP) map. The ESP map would illustrate the regions of positive and negative electrostatic potential on the molecular surface of (1-Chlorocyclohexyl)cyclohexyl ketone. The electronegative chlorine and oxygen atoms are expected to create regions of negative potential, while the surrounding carbon and hydrogen framework would exhibit less negative or even positive potential. This information is crucial for understanding intermolecular interactions and predicting the sites for electrostatic-driven reactions.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Due to the presence of two flexible cyclohexyl rings, (1-Chlorocyclohexyl)cyclohexyl ketone can exist in numerous conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational methods well-suited for exploring the conformational landscape of such molecules. These simulations would identify the most stable, low-energy conformations and the energy barriers between them. Understanding the preferred three-dimensional structure is essential as it dictates the molecule's physical properties and how it interacts with other molecules.

Transition State Modeling and Reaction Pathway Prediction

Theoretical modeling can be employed to predict the pathways of chemical reactions involving (1-Chlorocyclohexyl)cyclohexyl ketone. By locating the transition state structures and calculating their energies, chemists can determine the activation energies and reaction rates for various potential transformations. For instance, modeling the nucleophilic substitution of the chlorine atom or reactions at the carbonyl group would provide valuable mechanistic insights.

In Silico Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign spectral features. For (1-Chlorocyclohexyl)cyclohexyl ketone, in silico predictions would be a valuable tool for its characterization.

Table 2: Hypothetical In Silico Spectroscopic Data for (1-Chlorocyclohexyl)cyclohexyl Ketone

| Spectroscopic Technique | Predicted Property | Hypothetical Value/Range |

| 13C NMR | Chemical Shift (C=O) | - |

| 13C NMR | Chemical Shift (C-Cl) | - |

| IR Spectroscopy | Carbonyl Stretch (νC=O) | - |

| IR Spectroscopy | C-Cl Stretch (νC-Cl) | - |

Note: This table is for illustrative purposes only, as specific data for this compound is not available.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a compound with its reactivity. By developing a QSRR model for a series of related ketones, it would be possible to predict the reactivity of (1-Chlorocyclohexyl)cyclohexyl ketone based on its structural and electronic descriptors derived from computational calculations. This approach is particularly useful for screening large numbers of compounds for desired chemical properties.

Role of 1 Chlorocyclohexyl Cyclohexyl Ketone As a Synthetic Building Block

Precursor to Structurally Complex Cyclohexyl Derivatives

(1-Chlorocyclohexyl)cyclohexyl ketone serves as a crucial starting material for the synthesis of various complex molecules, most notably as a precursor to impurities and active pharmaceutical ingredients.

Synthesis of Dicyclomine Impurity A and Related Compounds

(1-Chlorocyclohexyl)cyclohexyl ketone is recognized as a potential reagent for the synthesis of Dicyclomine Impurity A, which is chemically identified as [1,1'-Bicyclohexyl]-1-carboxylic acid. numberanalytics.comscripps.edu The synthesis of this impurity is of significant interest in the quality control and analysis of the pharmaceutical drug Dicyclomine. The transformation of the α-chloro ketone into the corresponding carboxylic acid can be achieved through a Favorskii rearrangement. In this reaction, the ketone is treated with a base, such as sodium hydroxide (B78521), which induces a ring contraction to form a cyclopropanone (B1606653) intermediate, followed by cleavage to yield the carboxylic acid.

While specific reaction conditions for the synthesis of Dicyclomine Impurity A from (1-Chlorocyclohexyl)cyclohexyl ketone are not extensively detailed in publicly available literature, the general mechanism of the Favorskii rearrangement provides a well-established pathway for this conversion.

Utility in Dihexyverine Hydrochloride Synthesis

The utility of (1-Chlorocyclohexyl)cyclohexyl ketone extends to the synthesis of Dihexyverine, an anticholinergic agent. A key step in the synthesis of Dihexyverine involves the reaction of (1-Chlorocyclohexyl)cyclohexyl ketone with a dialkylaminoalkylate. For instance, reacting the ketone with sodium β-diethylaminoethylate leads to the formation of β-diethylaminoethyl bicyclohexyl-1-carboxylate, a direct precursor to Dihexyverine. This process is detailed in patent literature, highlighting the industrial relevance of this synthetic route.

Key Intermediate in Ring Expansion and Contraction Reactions

The inherent reactivity of the α-chloro ketone functionality in (1-Chlorocyclohexyl)cyclohexyl ketone makes it a valuable intermediate in reactions that involve the modification of ring structures.

The most prominent of these is the Favorskii rearrangement, which serves as a classic example of a ring contraction reaction. nih.govwikipedia.org When subjected to basic conditions, (1-Chlorocyclohexyl)cyclohexyl ketone rearranges to form a five-membered ring carboxylic acid derivative. The mechanism involves the formation of a bicyclic cyclopropanone intermediate, which is then opened by the nucleophilic attack of a base. The regioselectivity of the ring opening is generally governed by the stability of the resulting carbanion, favoring the formation of the more substituted and stable intermediate. researchgate.net

Development of Synthetic Methodologies for Pharmaceutical Intermediates

The versatility of α-halo ketones, such as (1-Chlorocyclohexyl)cyclohexyl ketone, has spurred the development of new synthetic methodologies for a variety of pharmaceutical intermediates. These compounds are recognized as essential building blocks for the synthesis of a wide range of biologically active molecules, including antiretroviral agents. acs.orgacs.org The reactivity of the carbon-halogen bond, enhanced by the adjacent carbonyl group, allows for facile nucleophilic substitution and rearrangement reactions, providing access to a diverse array of functionalized molecules. nih.gov

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods for the preparation and utilization of α-halo ketones. scripps.edugoogle.com These efforts are driven by the need for streamlined access to complex pharmaceutical compounds.

Reagent in Stereo- and Regioselective Transformations

The Favorskii rearrangement of cyclic α-halo ketones like (1-Chlorocyclohexyl)cyclohexyl ketone is inherently a regio- and stereoselective process. nrochemistry.com The stereochemical outcome of the rearrangement is influenced by the conformation of the starting ketone and the reaction conditions. Theoretical studies have shown that the formation of the cyclopropanone intermediate can proceed through different transition states, leading to either inversion or retention of configuration at the carbon bearing the halogen. nih.govresearchgate.net The choice of solvent can also play a crucial role in determining the stereoselectivity of the reaction.

The regioselectivity of the subsequent ring opening of the cyclopropanone intermediate is a key factor in determining the final product structure. As a general rule, the cleavage of the cyclopropanone ring occurs in a manner that generates the more stable carbanion intermediate. This predictability makes the Favorskii rearrangement a powerful tool for the controlled synthesis of specific isomers.

While the Favorskii rearrangement is the most well-documented stereo- and regioselective transformation involving (1-Chlorocyclohexyl)cyclohexyl ketone, its potential as a substrate in other selective reactions remains an area of interest for synthetic chemists.

Derivatives and Analogues of 1 Chlorocyclohexyl Cyclohexyl Ketone

Synthesis and Reactivity of Substituted Chlorocyclohexyl Ketones

The synthesis of (1-Chlorocyclohexyl)cyclohexyl ketone and its substituted derivatives typically involves the α-chlorination of the corresponding dicyclohexyl ketone. A general method for the preparation of the parent dicyclohexyl ketone involves the reaction of hexahydrobenzoic acid in the presence of a manganous oxide catalyst at high temperatures (330-450 °C). google.com

The subsequent α-chlorination can be achieved using various chlorinating agents. For instance, sulfuryl chloride (SO2Cl2) is a common reagent for the chlorination of ketones. google.com The reaction proceeds via an enol or enolate intermediate. The general synthesis of the precursor, dicyclohexyl ketone, can be accomplished through the oxidation of dicyclohexylmethanol (B146628) or via a Grignard reaction between cyclohexylmagnesium bromide and cyclohexanecarboxaldehyde.

The reactivity of these α-chloro ketones is dominated by the presence of the chlorine atom on the carbon adjacent to the carbonyl group. This arrangement makes the α-carbon highly electrophilic and susceptible to attack by nucleophiles. Key reactions include nucleophilic substitution and elimination. A particularly important reaction is the Favorskii rearrangement, where in the presence of a base, the α-halo ketone rearranges to form a carboxylic acid derivative, often with ring contraction. nrochemistry.comwikipedia.orgadichemistry.com For (1-Chlorocyclohexyl)cyclohexyl ketone, this would lead to a cyclopentyl-substituted carboxylic acid derivative.

The synthesis of substituted chlorocyclohexyl ketones can be achieved by starting with appropriately substituted cyclohexanones or cyclohexanecarboxylic acids. The nature and position of the substituent on the cyclohexyl ring can significantly influence both the ease of synthesis and the reactivity of the resulting α-chloro ketone.

Table 1: Synthesis of Substituted Dicyclohexyl Ketones (Precursors to Chloro-derivatives)

| Starting Material 1 | Starting Material 2 | Product | Reaction Conditions |

| 4-Methylcyclohexanecarboxylic acid | 4-Methylcyclohexanecarboxylic acid | Bis(4-methylcyclohexyl)methanone | Manganous oxide, 350-400 °C |

| Cyclohexylmagnesium bromide | 4-Bromocyclohexanecarbaldehyde | (4-Bromocyclohexyl)(cyclohexyl)methanone | Grignard reaction, then oxidation |

| Cyclohexanecarbonyl chloride | 1-Phenylcyclohexane | Cyclohexyl(4-phenylcyclohexyl)methanone | Friedel-Crafts acylation |

Structure-Reactivity Relationships in Analogous Systems

The reactivity of (1-Chlorocyclohexyl)cyclohexyl ketone and its analogues is intricately linked to their molecular structure. The presence of substituents on either of the cyclohexyl rings can exert significant electronic and steric effects, thereby modulating the reactivity of the carbonyl group and the α-chloro center.

Electronic Effects: Electron-withdrawing substituents on the cyclohexyl rings, such as halogens or nitro groups, increase the electrophilicity of the carbonyl carbon and the α-carbon. This generally enhances the rate of nucleophilic attack. Conversely, electron-donating groups, like alkyl groups, can decrease reactivity by reducing the partial positive charge on these carbons.

Steric Effects: The bulky nature of the two cyclohexyl groups provides considerable steric hindrance around the carbonyl group and the α-carbon. This can impede the approach of nucleophiles. The conformation of the cyclohexyl rings also plays a crucial role. Substituents can lock the ring in a particular chair conformation, which can either shield or expose the reactive centers. For instance, a bulky substituent in an axial position on the α-chlorinated ring can further hinder nucleophilic attack on the α-carbon.

Table 2: Predicted Relative Reactivity of Substituted (1-Chlorocyclohexyl)cyclohexyl Ketone Analogues

| Substituent on Cyclohexyl Ring (non-chlorinated) | Predicted Effect on Reactivity (Nucleophilic Substitution) | Rationale |

| 4-Methyl | Decrease | Electron-donating (inductive effect) and minor steric hindrance. |

| 4-Chloro | Increase | Electron-withdrawing (inductive effect) outweighs steric hindrance. |

| 4-tert-Butyl | Decrease | Significant steric hindrance impeding nucleophilic approach. |

Stereoisomeric Variants and Their Synthetic Implications

The presence of a chiral center at the α-carbon in (1-Chlorocyclohexyl)cyclohexyl ketone means that it can exist as a pair of enantiomers. Furthermore, the substituted cyclohexyl rings can introduce additional chiral centers, leading to the possibility of multiple diastereomers.

The synthesis of specific stereoisomers presents a significant challenge and is an area of active research in organic chemistry. Stereoselective synthesis of α-chloro ketones can be approached through several strategies:

Chiral Auxiliaries: Attaching a chiral auxiliary to the ketone precursor can direct the chlorinating agent to one face of the enolate, leading to a specific stereoisomer. The auxiliary can then be removed.

Chiral Catalysts: The use of chiral catalysts, such as chiral amines or phase-transfer catalysts, can create a chiral environment around the ketone, favoring the formation of one enantiomer over the other during the chlorination step.

Stereoselective Reduction: The stereoselective reduction of a precursor containing a double bond in a specific position can establish the desired stereochemistry in the cyclohexyl ring before chlorination.

The stereochemistry of the molecule has profound implications for its reactivity. For example, in the Favorskii rearrangement, the stereochemical outcome of the ring contraction is dependent on the stereochemistry of the starting α-halo ketone. youtube.com The relative orientation of the chlorine atom and the adjacent carbonyl group influences which bond migrates during the rearrangement.

The different stereoisomers can also exhibit different biological activities, which is of particular importance when these compounds are used as intermediates in the synthesis of pharmaceuticals. The precise control of stereochemistry is therefore a critical aspect of their synthesis.

Table 3: Potential Stereoisomers of a Substituted (1-Chlorocyclohexyl)cyclohexyl Ketone Derivative

| Compound | Number of Chiral Centers | Possible Number of Stereoisomers |

| (1-Chlorocyclohexyl)cyclohexyl ketone | 1 | 2 (enantiomers) |

| (1-Chloro-4-methylcyclohexyl)cyclohexyl ketone | 2 | 4 (2 pairs of enantiomers) |

| (1-Chloro-2-methylcyclohexyl)(4-methylcyclohexyl)methanone | 3 | 8 (4 pairs of enantiomers) |

Future Perspectives and Emerging Research Avenues

Catalytic Approaches for Selective Transformations

The development of selective catalytic transformations for α-chloro ketones like (1-Chlorocyclohexyl) cyclohexyl ketone is a significant area of interest. While direct catalytic transformations on this specific molecule are not yet widely reported, research on analogous α-halo ketones provides a roadmap for future investigations.

Catalytic dehalogenation, for instance, represents a fundamental transformation. While traditional methods often rely on stoichiometric reducing agents, catalytic approaches using transition metals like palladium or nickel with a hydride source could offer milder and more sustainable alternatives. The challenge lies in achieving high selectivity for dehalogenation without affecting the carbonyl group.

Furthermore, catalytic cross-coupling reactions are a promising frontier. The development of catalysts that can selectively activate the C-Cl bond in the presence of the ketone functionality would open doors to a wide range of carbon-carbon and carbon-heteroatom bond formations. This would enable the synthesis of a diverse library of derivatives from this compound, which could be valuable for various applications.

Another area of exploration is asymmetric catalysis. The creation of chiral catalysts that can differentiate between the two faces of the carbonyl group or the prochiral center at the chlorinated carbon could lead to the enantioselective synthesis of valuable chiral building blocks.

Table 1: Potential Catalytic Transformations for this compound

| Transformation | Potential Catalyst Systems | Desired Outcome | Research Focus |

| Dehalogenation | Pd/C with H₂, Ni catalysts with hydrides | Selective removal of the chlorine atom | Catalyst development for chemoselectivity |

| Cross-Coupling | Palladium or Nickel complexes with various coupling partners | Formation of new C-C or C-X bonds | Ligand design for challenging substrates |

| Asymmetric Reduction | Chiral metal hydrides (e.g., Ru, Rh complexes) | Enantioselective synthesis of chlorohydrins | Catalyst control over stereochemistry |

| Asymmetric Alkylation | Chiral phase-transfer catalysts | Enantioselective formation of α-alkylated ketones | Optimization of reaction conditions |

Continuous Flow Synthesis of (1-Chlorocyclohexyl)cyclohexyl Ketone and its Derivatives

Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. acs.org While a specific continuous flow synthesis for this compound has not been detailed in the literature, the principles for its implementation can be extrapolated from existing research on the flow synthesis of ketones and α-halo ketones. wikipedia.orgnih.gov

A potential continuous flow process for the synthesis of this compound could involve the α-chlorination of dicyclohexyl ketone. This could be achieved by pumping a solution of the ketone and a chlorinating agent, such as sulfuryl chloride or N-chlorosuccinimide, through a heated reactor coil. The precise control over reaction time and temperature in a flow reactor can help to minimize the formation of byproducts, such as di-chlorinated species.

Furthermore, the derivatization of this compound could also be performed in a continuous flow setup. For example, nucleophilic substitution reactions at the α-carbon could be carried out by merging a stream of the α-chloro ketone with a stream of a nucleophile in a microreactor, followed by in-line quenching and purification. This approach would be particularly beneficial for reactions involving unstable intermediates or hazardous reagents.

The scalability of such a continuous flow process would depend on factors such as reactor design, flow rates, and reaction kinetics. However, the inherent advantages of flow chemistry make it a highly attractive area for future research in the production of this and other valuable chemical intermediates. researchgate.net

Mechanochemical Synthesis Investigations

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly growing field in green chemistry, often enabling solvent-free or low-solvent reactions. sigmaaldrich.com While the mechanochemical synthesis of this compound has not been specifically reported, the successful application of mechanochemistry to the synthesis of other ketones and α-halo ketones suggests its feasibility.

A plausible mechanochemical route to this compound could involve the ball-milling of dicyclohexyl ketone with a solid chlorinating agent, such as N-chlorosuccinimide (NCS), potentially with a catalytic amount of an acid or base. Research on the solvent-free α-bromination of ketones by grinding with NBS and a catalytic amount of p-toluenesulfonic acid provides a strong precedent for this approach. This solvent-free method would offer significant environmental benefits by eliminating the need for potentially hazardous organic solvents.

The efficiency of a mechanochemical reaction is influenced by various parameters, including the type of mill, milling frequency, ball size and material, and the physical state of the reactants. Future investigations would need to optimize these parameters to achieve high yields and selectivity for the desired α-monochlorinated product. The study of reaction kinetics and mechanisms under mechanochemical conditions would also be a valuable area of research.

Table 2: Comparison of Potential Synthesis Methods for this compound

| Synthesis Method | Potential Advantages | Potential Challenges |

| Catalytic Batch Synthesis | High selectivity, mild conditions | Catalyst development and cost |

| Continuous Flow Synthesis | Enhanced safety, scalability, automation | Initial setup cost, potential for clogging |

| Mechanochemical Synthesis | Solvent-free, environmentally friendly | Scalability, understanding of reaction mechanisms |

Applications in Advanced Chemical Research (e.g., as a probe molecule for reaction mechanisms)

The unique reactivity of α-halo ketones makes them valuable tools for studying reaction mechanisms. nih.gov While specific studies employing this compound as a mechanistic probe are not yet prevalent, its structure suggests several potential applications in this area.

The presence of the chlorine atom at a tertiary carbon adjacent to the carbonyl group makes it a good substrate for studying nucleophilic substitution reactions. The steric hindrance around the reaction center, provided by the two cyclohexyl rings, can influence the reaction pathway, favoring or disfavoring certain mechanisms (e.g., Sₙ1 vs. Sₙ2). By studying the kinetics and stereochemical outcome of its reactions with various nucleophiles, researchers can gain valuable insights into the factors that govern these fundamental transformations.

Furthermore, this compound could be used to investigate rearrangement reactions, such as the Favorskii rearrangement. wikipedia.org The rigid cyclohexyl frameworks might impose conformational constraints that could lead to unusual or highly selective rearrangement pathways. Trapping experiments and isotopic labeling studies with this molecule could help to elucidate the nature of the intermediates involved in such rearrangements.

The compound could also serve as a precursor for generating reactive intermediates, such as enolates or radicals, under specific conditions. The subsequent reactions of these intermediates could be studied to understand their reactivity and selectivity, providing valuable data for the development of new synthetic methods.

In essence, the well-defined structure of this compound makes it an excellent candidate for use as a probe molecule to dissect the intricate details of various organic reaction mechanisms, contributing to a deeper understanding of fundamental chemical principles.

Q & A

Q. What are the common synthetic routes for (1-chlorocyclohexyl) cyclohexyl ketone, and how do reaction conditions influence product purity?

The compound is typically synthesized via Friedel-Crafts acylation or Robinson annulation. For example, Friedel-Crafts acylation using chlorobenzene and cyclohexanecarboxylic acid chloride yields ketones with high efficiency, while Robinson annulation with 4-chlorobenzaldehyde and cyclohexane-1,3-dione offers versatility for cyclic systems . Key factors include catalyst choice (e.g., AlCl₃), solvent polarity, and temperature control to minimize side reactions like carbinol formation (observed in <1% yields in methyllithium reactions) . Product purity is monitored via thin-layer chromatography (TLC) or HPLC .

Q. How is the molecular geometry of this compound characterized, and what computational tools are recommended?

Density-functional theory (DFT) with gradient corrections (e.g., B3LYP functional) is widely used to analyze bond angles, lengths, and spatial orientation. Studies emphasize the importance of exact-exchange terms in DFT for thermochemical accuracy (average deviation: 2.4 kcal/mol for atomization energies) . Software like Gaussian or ORCA can model the cyclohexyl and chlorinated moieties, with validation against experimental crystallography or IR data .

Q. What spectroscopic techniques are essential for identifying and validating this compound?

- IR Spectroscopy : Detects carbonyl stretching (~1680 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹).

- NMR : ¹³C NMR distinguishes cyclohexyl carbons (δ 20–35 ppm) and ketone carbonyl (δ 200–220 ppm).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 230 for C₁₃H₁₉ClO) confirm molecular weight . Contaminants like cyclohexyldimethylcarbinol are identified via O-H bending (3400–3600 cm⁻¹) in IR .

Advanced Research Questions

Q. How do steric and electronic factors influence the reaction kinetics of this compound with reducing agents like NaBH₄?

Kinetic studies on cycloalkyl phenyl ketones reveal that ring strain impacts reactivity. At 0°C, cyclopropyl phenyl ketone reacts slower (relative rate: 0.12) than cyclohexyl analogs (0.25) due to angular strain hindering hydride attack. Cyclopentyl derivatives (0.36) exhibit higher rates due to reduced strain . Second-order kinetics (linear plots of [ketone] vs. time) confirm first-order dependence on both ketone and NaBH₄ .

Q. What mechanisms explain the autoxidation pathways of cyclohexyl ketones, and how do they affect stability?

Autoxidation involves cyclohexylperoxyl (CyOO) radicals abstracting hydrogen from cyclohexane, forming cyclohexylhydroperoxide (CyOOH). Theoretical calculations (multiconformer transition-state theory) show CyOO + CyH → CyOOH + Cy• (k = 1.46×10⁻¹¹ exp(−17.8 kcal mol⁻¹/RT) cm³/s). Secondary reactions, like CyOOH decomposition into cyclohexanol/cyclohexanone, dominate under ambient conditions, necessitating inert storage (N₂ atmosphere) to prevent degradation .

Q. How can computational methods resolve contradictions in experimental data on regioselectivity in derivatization reactions?

Discrepancies in substituent effects (e.g., chlorophenyl vs. hydroxyl groups) are addressed via DFT-driven transition-state modeling. For example, electron-withdrawing Cl groups increase electrophilicity at the ketone carbon, favoring nucleophilic attack at specific positions. Comparing activation energies (ΔG‡) across derivatives using functionals like B3LYP or M06-2X identifies steric vs. electronic dominance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.